(S)-Methadone Hydrochloride

Opioid receptor pharmacology Enantioselectivity Radioligand binding

(S)-Methadone Hydrochloride (CAS 15284-15-8), also designated as dextromethadone hydrochloride or esmethadone (USAN), is the (S)-enantiomer of the synthetic opioid methadone. Unlike racemic methadone—a mixture of (R)- and (S)-enantiomers—and the opioid-active (R)-enantiomer, (S)-methadone acts primarily as an uncompetitive N-methyl-D-aspartate (NMDA) receptor channel blocker with negligible agonist activity at mu-opioid receptors.

Molecular Formula C21H28ClNO
Molecular Weight 345.9 g/mol
CAS No. 15284-15-8
Cat. No. B8819144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methadone Hydrochloride
CAS15284-15-8
Molecular FormulaC21H28ClNO
Molecular Weight345.9 g/mol
Structural Identifiers
SMILESCCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl
InChIInChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/t17-;/m0./s1
InChIKeyFJQXCDYVZAHXNS-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Methadone Hydrochloride (CAS 15284-15-8): A Stereochemically Pure NMDA Receptor Antagonist for Differentiated Neuroscience Research


(S)-Methadone Hydrochloride (CAS 15284-15-8), also designated as dextromethadone hydrochloride or esmethadone (USAN), is the (S)-enantiomer of the synthetic opioid methadone. Unlike racemic methadone—a mixture of (R)- and (S)-enantiomers—and the opioid-active (R)-enantiomer, (S)-methadone acts primarily as an uncompetitive N-methyl-D-aspartate (NMDA) receptor channel blocker with negligible agonist activity at mu-opioid receptors [1][2]. This stereochemical distinction confers a differentiated pharmacological profile that enables precise, opioid-confounded-free investigation of glutamatergic signaling in preclinical neuroscience and drug discovery programs.

Why Racemic Methadone or (R)-Methadone Cannot Functionally Replace (S)-Methadone Hydrochloride in Research and Development


Racemic methadone and its (R)-enantiomer (levomethadone) are potent mu-opioid receptor agonists (IC50 values of ~3–6.9 nM at mu1 and mu2 receptors) that confound assays examining NMDA receptor-mediated processes [1]. In contrast, (S)-methadone exhibits >8-fold lower mu-opioid affinity while retaining uncompetitive NMDA receptor blockade, thereby eliminating opioid-driven off-target effects that would otherwise compromise data interpretation in electrophysiological, calcium-flux, and behavioral experiments. Substituting racemic or (R)-methadone for (S)-methadone introduces a pharmacological confound that cannot be corrected by dose adjustment alone [2].

Quantitative Evidence Differentiating (S)-Methadone Hydrochloride from Comparator Compounds


Mu-Opioid Receptor Binding Affinity: (S)-Methadone Shows >8- to 13-Fold Lower Affinity than (R)-Methadone

(S)-Methadone hydrochloride displays markedly reduced affinity for mu-opioid receptor subtypes compared to its (R)-counterpart. In radioligand competition binding assays using rat brain homogenate, (R)-methadone exhibited IC50 values of 3.0 nM at mu1 and 6.9 nM at mu2 receptors, whereas (S)-methadone required 26.4 nM and 88 nM, respectively [1]. This translates to an 8.8-fold lower affinity at mu1 and a 12.8-fold lower affinity at mu2, confirming that (S)-methadone contributes negligibly to opioid receptor activation at concentrations typically used for NMDA receptor blockade.

Opioid receptor pharmacology Enantioselectivity Radioligand binding

NMDAR Subtype Affinity Profile: Esmethadone Preferentially Blocks NR1-2C with Low Micromolar Affinity

In a systematic head-to-head comparison using fluorometric imaging plate reader (FLIPR) calcium-flux assays on CHO cells overexpressing human NMDAR subtypes, esmethadone (REL-1017 HCl) exhibited estimated KB values of 8.9 µM (NR1-2A), 6.1 µM (NR1-2B), 4.5 µM (NR1-2C), and 7.8 µM (NR1-2D) [1]. By contrast, memantine showed substantially higher affinity (e.g., NR1-2C KB = 0.28 µM, representing a 16-fold difference), and (±)-ketamine displayed NR1-2C KB = 0.46 µM (~10-fold higher affinity). Dextromethorphan (NR1-2C KB = 1.2 µM) was approximately 4-fold more potent. This relatively lower affinity, combined with a distinct NR1-2D subtype preference in the presence of physiological Mg²⁺, differentiates esmethadone from other clinically used uncompetitive NMDAR antagonists.

NMDA receptor subtypes Channel blocker pharmacology FLIPR calcium assay

Abuse Potential: Esmethadone Produces Placebo-Like Subjective Drug Liking, Unlike Ketamine or Oxycodone

In a randomized, double-blind, placebo- and active-controlled crossover study in healthy recreational drug users (n=51 completers), esmethadone at doses of 25 mg (therapeutic), 75 mg, and 150 mg demonstrated Drug Liking visual analog scale (VAS) maximum effect (Emax) scores that were statistically equivalent to placebo (p < 0.05) [1]. In contrast, intravenous ketamine (0.5 mg/kg) and oral oxycodone (40 mg) produced significantly higher Drug Liking VAS Emax scores (p < 0.001 vs. esmethadone). Furthermore, esmethadone Emax scores were significantly lower than those observed with oral dextromethorphan (300 mg; p < 0.05). These data establish that (S)-methadone lacks meaningful abuse potential at doses up to 6 times the therapeutic level.

Abuse liability Drug liking VAS Human abuse potential study

hERG Potassium Channel Block: (S)-Methadone Inhibits hERG 3.5-Fold More Potently than (R)-Methadone

Whole-cell patch-clamp experiments on cells expressing the human ether-à-go-go-related gene (hERG) channel demonstrated that (S)-methadone blocks the hERG current with an IC50 of 2 µM at 37 °C, compared to an IC50 of 7 µM for (R)-methadone [1]. This represents a 3.5-fold greater potency of (S)-methadone for the cardiac potassium channel responsible for delayed rectifier current (IKr). The stereoselective hERG blockade aligns with clinical observations that (S)-methadone is primarily responsible for methadone-associated QT interval prolongation.

Cardiac ion channel hERG block QT prolongation risk

Procurement-Driven Application Scenarios for (S)-Methadone Hydrochloride


NMDA Receptor Subtype Pharmacology Studies Requiring Opioid-Inactive Blockade

Investigators studying the specific contributions of NR1-2C and NR1-2D subunit-containing NMDARs to synaptic plasticity, excitotoxicity, or neuropsychiatric disease models require a channel blocker that does not simultaneously activate mu-opioid receptors. (S)-Methadone hydrochloride, with its demonstrated >8-fold lower mu-opioid affinity versus (R)-methadone [1], enables selective interrogation of glutamatergic signaling without opioid-mediated confounds. Its distinct subtype preference in the presence of physiological Mg²⁺ (NR1-2D > NR1-2C) further supports mechanistic dissection of NMDAR subtypes [2].

Abuse Liability Assessment and Controlled Substance Scheduling Research

Regulatory science and abuse-deterrent formulation development programs require reference compounds with well-characterized abuse potential profiles. Esmethadone has been rigorously evaluated in human abuse potential studies and shown to produce placebo-like Drug Liking VAS scores, in direct contrast to ketamine, oxycodone, and dextromethorphan [3]. This makes (S)-methadone hydrochloride a valuable positive or negative calibrator in abuse liability assays and a comparator for novel NMDA-based therapeutics.

Cardiac Safety Pharmacology and hERG Liability Screening

Cardiotoxicity screening panels and QSAR model development benefit from a well-defined hERG blocker with known stereoselectivity. (S)-Methadone hydrochloride blocks hERG with an IC50 of 2 µM—3.5-fold more potently than (R)-methadone [4]. It can serve as a reference inhibitor in automated patch-clamp assays, enabling laboratories to validate assay sensitivity and benchmark new chemical entities for proarrhythmic potential.

Enantiomer-Specific Drug Metabolism and Pharmacokinetic Interaction Studies

(S)-Methadone is metabolized primarily by CYP2B6 and CYP3A4, and its stereoselective disposition (shorter elimination half-life of approximately 29–32 hours vs. 37–53 hours for (R)-methadone) makes it a useful probe substrate for enantiomer-specific drug–drug interaction investigations [1]. Procurement of the isolated (S)-enantiomer eliminates the metabolic interactions inherent to racemic methadone, enabling cleaner pharmacokinetic modeling.

Quote Request

Request a Quote for (S)-Methadone Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.